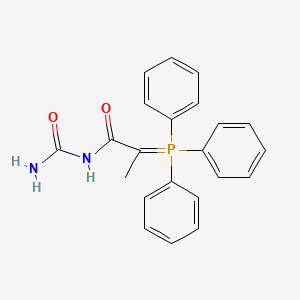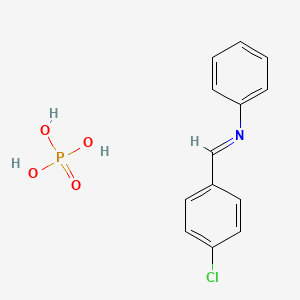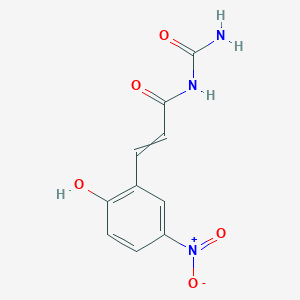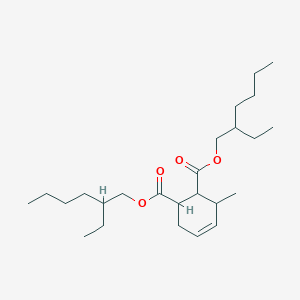
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is a phosphonium ylide compound. It is structurally characterized by the presence of a triphenylphosphoranylidene group attached to a carbamoyl derivative. This compound is known for its role in targeting the β-subunit of fatty acid synthase, inhibiting nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide typically involves the reaction of triphenylphosphine with an appropriate carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium ylides .
Applications De Recherche Scientifique
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its role in inhibiting fatty acid synthase, which is crucial in various metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in targeting metabolic disorders.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide involves its interaction with the β-subunit of fatty acid synthase. By binding to this subunit, the compound inhibits the enzyme’s activity, leading to a reduction in fatty acid synthesis. This inhibition affects various cellular processes, including nuclear envelope expansion and nuclear elongation during mitosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Similar in structure but contains an iodine atom.
Triphenylcarbethoxymethylenephosphorane: Contains an ethoxycarbonyl group instead of a carbamoyl group.
Carbomethoxymethylenetriphenylphosphorane: Contains a methoxycarbonyl group instead of a carbamoyl group .
Uniqueness
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is unique due to its specific interaction with fatty acid synthase and its ability to inhibit nuclear processes during mitosis. This makes it a valuable compound for research in cellular biology and metabolic regulation .
Propriétés
Numéro CAS |
62879-60-1 |
|---|---|
Formule moléculaire |
C22H21N2O2P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)propanamide |
InChI |
InChI=1S/C22H21N2O2P/c1-17(21(25)24-22(23)26)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H3,23,24,25,26) |
Clé InChI |
YHOMQNPTVQVTHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)



![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
